molecular formula C10H6Cl2N2O2S B11671236 (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11671236
M. Wt: 289.14 g/mol
InChI Key: IVQDTWQOQSWFQK-XVNBXDOJSA-N
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Description

(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a dichlorohydroxyphenyl group and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazolidinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to modulate specific biological pathways could make it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved could include the inhibition of signal transduction pathways or the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-thioxoimidazolidin-4-one
  • (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-oxoimidazolidin-4-one
  • (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-selenylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study.

Properties

Molecular Formula

C10H6Cl2N2O2S

Molecular Weight

289.14 g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-1-4(2-6(12)8(5)15)3-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-3+

InChI Key

IVQDTWQOQSWFQK-XVNBXDOJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)O)Cl)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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